
N,N-Dibutylcycloundecanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dibutylcycloundecanecarboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cycloundecane ring attached to a carboxamide group, with two butyl groups attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutylcycloundecanecarboxamide typically involves the reaction of cycloundecanecarboxylic acid with dibutylamine. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
化学反应分析
Types of Reactions
N,N-Dibutylcycloundecanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are typical reagents.
Major Products Formed
Oxidation: this compound N-oxide
Reduction: N,N-Dibutylcycloundecanamine
Substitution: Various substituted amides depending on the substituent used
科学研究应用
N,N-Dibutylcycloundecanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N,N-Dibutylcycloundecanecarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- N,N-Dibutylcyclohexanecarboxamide
- N,N-Dibutylcyclooctanecarboxamide
- N,N-Dibutylcyclododecanecarboxamide
Uniqueness
N,N-Dibutylcycloundecanecarboxamide is unique due to its larger cycloundecane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds with smaller or larger rings.
属性
CAS 编号 |
91424-66-7 |
|---|---|
分子式 |
C20H39NO |
分子量 |
309.5 g/mol |
IUPAC 名称 |
N,N-dibutylcycloundecanecarboxamide |
InChI |
InChI=1S/C20H39NO/c1-3-5-17-21(18-6-4-2)20(22)19-15-13-11-9-7-8-10-12-14-16-19/h19H,3-18H2,1-2H3 |
InChI 键 |
ZYBBDTZJOPRTQF-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)C(=O)C1CCCCCCCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quino lin-4-amine](/img/structure/B14353667.png)
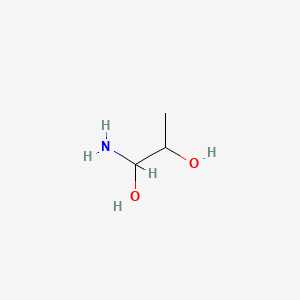
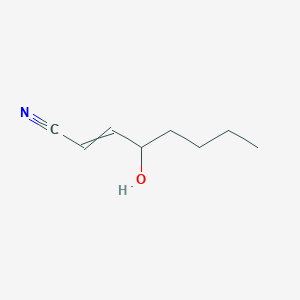

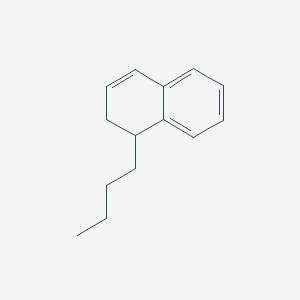
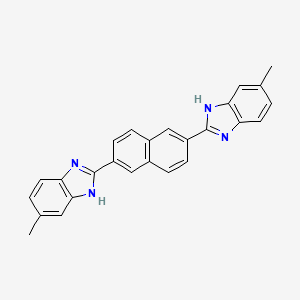
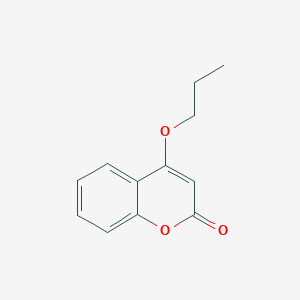
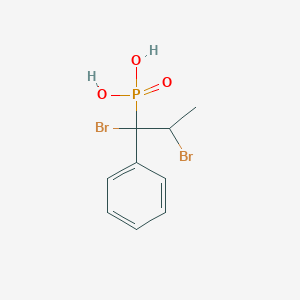
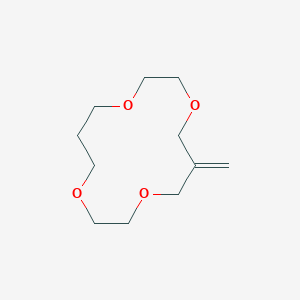
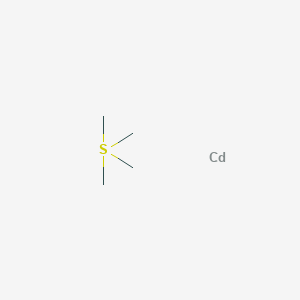

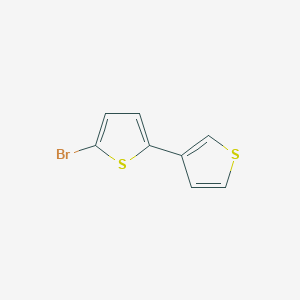
![1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene](/img/structure/B14353726.png)
